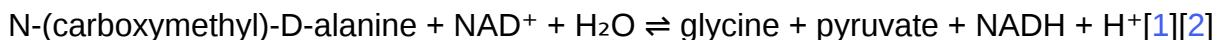


Enzymatic Assay for Strombine Dehydrogenase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strombine*


Cat. No.: *B152461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strombine dehydrogenase (SDH), classified under EC 1.5.1.22, is an NAD⁺-dependent oxidoreductase that plays a role in the anaerobic metabolism of certain marine invertebrates. It catalyzes the reversible reductive condensation of pyruvate with glycine to form N-(carboxymethyl)-D-alanine, commonly known as **strombine**, with the concomitant oxidation of NADH to NAD⁺. The reaction is as follows:

The direction of the reaction is dependent on the relative concentrations of the substrates and products, as well as the cellular redox state (NADH/NAD⁺ ratio). This enzyme is a member of the opine dehydrogenase family, which is involved in maintaining redox balance during periods of low oxygen availability.

These application notes provide a detailed protocol for the continuous spectrophotometric assay of **Strombine** dehydrogenase activity by monitoring the production of NADH.

Principle of the Assay

The enzymatic activity of **Strombine** dehydrogenase is determined by monitoring the rate of NADH formation, which is directly proportional to the rate of the enzymatic reaction. NADH

absorbs light maximally at 340 nm, whereas NAD⁺ does not have significant absorbance at this wavelength. Therefore, the increase in absorbance at 340 nm over time provides a direct measure of enzyme activity.

Materials and Reagents

- Enzyme: Purified or partially purified **Strombine** dehydrogenase
- Substrates:
 - N-(carboxymethyl)-D-alanine (**Strombine**)
 - β -Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)
- Buffer: Tris-HCl buffer (or other suitable buffer, pH 7.4-7.6)
- Instrumentation:
 - UV-Vis Spectrophotometer capable of measuring absorbance at 340 nm, preferably with temperature control.
 - Cuvettes (quartz or UV-transparent disposable)
 - Pipettes and tips
 - Water bath or incubator (for temperature control)

Quantitative Data Summary

The following tables summarize the known kinetic parameters and characteristics of **Strombine** dehydrogenase, primarily from the hard clam (Meretrix lusoria).[\[3\]](#) It is important to note that these values may vary depending on the enzyme source and assay conditions.

Table 1: Optimal Conditions for **Strombine** Dehydrogenase from Meretrix lusoria[\[3\]](#)

Parameter	Optimal Value
pH	7.4 - 7.6
Temperature	45 - 46 °C

Table 2: Substrate Specificity of **Strombine** Dehydrogenase from *Meretrix lusoria*[3]

Substrate	Relative Activity
L-Alanine	Preferred
Glycine	Preferred
Pyruvate	Preferred
L-Serine	Third preferred amino acid

Table 3: Inhibitors of **Strombine** Dehydrogenase from *Meretrix lusoria*[3]

Inhibitor	Type of Inhibition	Notes
Iminodiacetate	Competitive or Mixed-competitive	Strongest inhibitor with the lowest Ki
Succinate	Competitive or Mixed-competitive	Higher inhibitory activity at pH 6.5
Acetate	Competitive or Mixed-competitive	-
Oxaloacetate	Competitive or Mixed-competitive	Higher inhibitory activity at pH 7.5
L-/D-Lactate	Competitive or Mixed-competitive	-
Fe ³⁺	-	50% inhibition at 0.2 mM
Zn ²⁺	-	50% inhibition at 0.6 mM

Note: Specific Km values for substrates and Ki values for inhibitors are not readily available in the public domain and would need to be determined experimentally.

Experimental Protocols

Preparation of Reagents

- Tris-HCl Buffer (100 mM, pH 7.5): Dissolve 12.11 g of Tris base in approximately 800 mL of distilled water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with distilled water. Store at 4°C.
- NAD⁺ Stock Solution (20 mM): Dissolve the appropriate amount of NAD⁺ in Tris-HCl buffer. Prepare fresh daily and keep on ice.
- N-(carboxymethyl)-D-alanine (**Strombine**) Stock Solution (100 mM): Dissolve the appropriate amount of **strombine** in Tris-HCl buffer. The optimal concentration should be determined experimentally by performing a substrate titration to determine the Km.
- Enzyme Solution: Dilute the **Strombine** dehydrogenase preparation in cold Tris-HCl buffer to a concentration that gives a linear rate of absorbance change over a few minutes. The optimal dilution factor needs to be determined empirically.

Assay Procedure

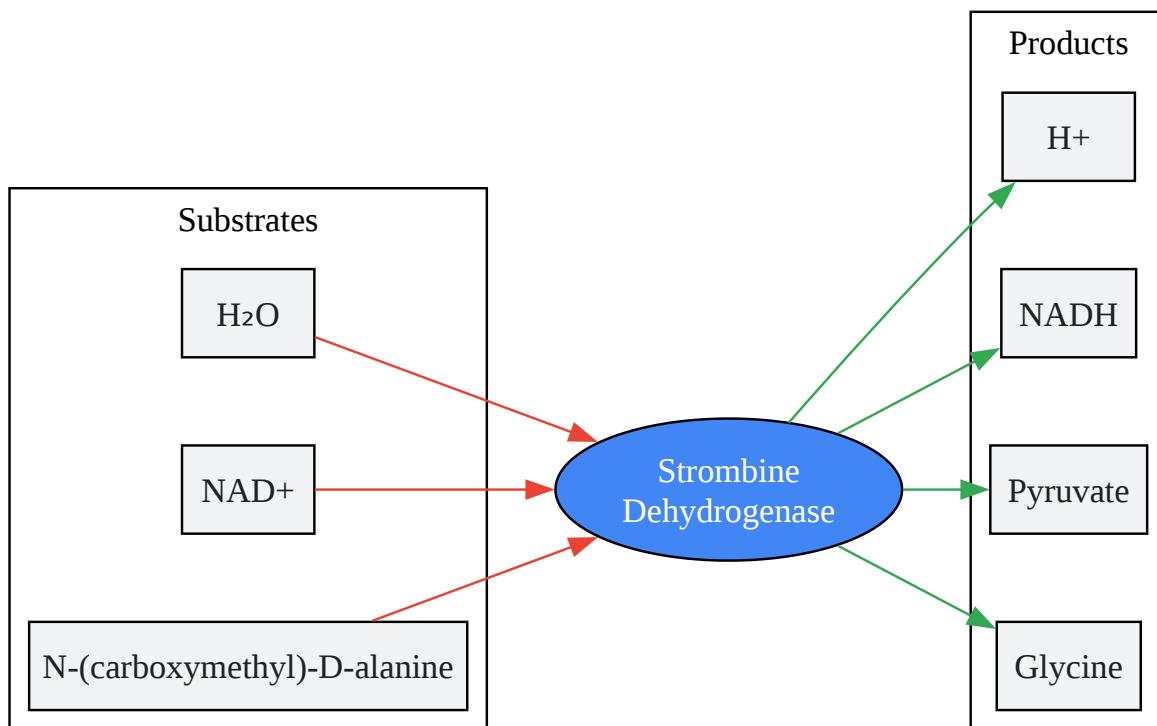
- Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C or the optimal 45-46°C if the enzyme is stable).
- Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as follows:
 - 800 µL of 100 mM Tris-HCl buffer (pH 7.5)
 - 100 µL of 20 mM NAD⁺ solution (final concentration: 2 mM)
 - 50 µL of 100 mM N-(carboxymethyl)-D-alanine solution (final concentration: 5 mM; this should be optimized based on the Km)

- Blank Measurement: Mix the components gently and place the cuvette in the spectrophotometer. Record the absorbance for 1-2 minutes to establish a baseline. The absorbance should be stable.
- Initiation of Reaction: Add 50 μ L of the diluted enzyme solution to the cuvette.
- Data Acquisition: Quickly mix the contents of the cuvette by gentle inversion or with a pipette tip and immediately start recording the absorbance at 340 nm continuously for 3-5 minutes. The rate of increase in absorbance should be linear during the initial phase of the reaction.

Data Analysis

- Calculate the Rate of Reaction ($\Delta A/\text{min}$): Determine the slope of the linear portion of the absorbance versus time plot. This represents the initial velocity (v_0) of the reaction.
- Calculate Enzyme Activity: Use the Beer-Lambert law ($A = \epsilon cl$) to convert the rate of absorbance change to the rate of NADH formation. The molar extinction coefficient (ϵ) for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$.

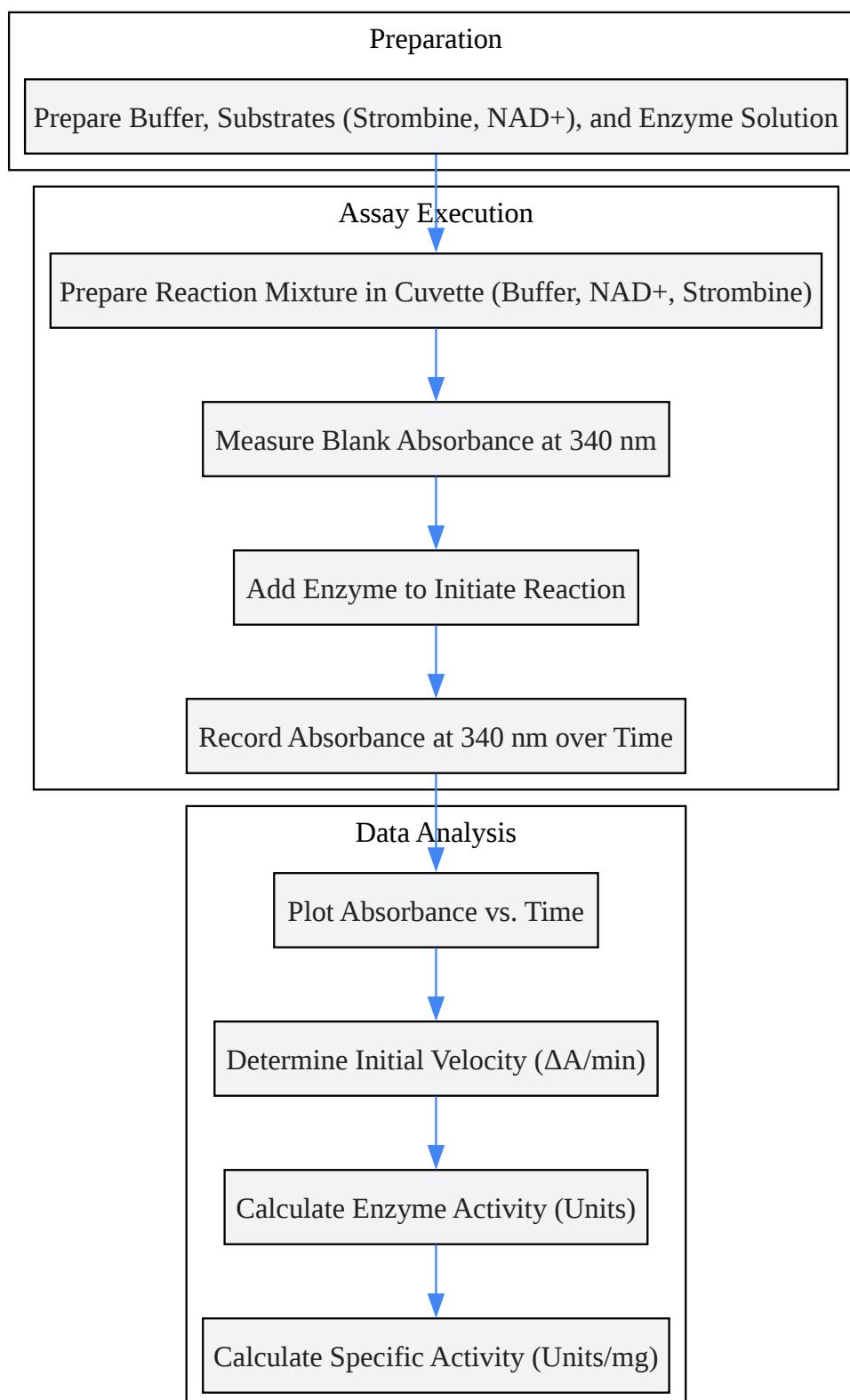
$$\text{Activity } (\mu\text{mol}/\text{min} \text{ or Units}) = (\Delta A/\text{min}) / (\epsilon * l)$$


Where:

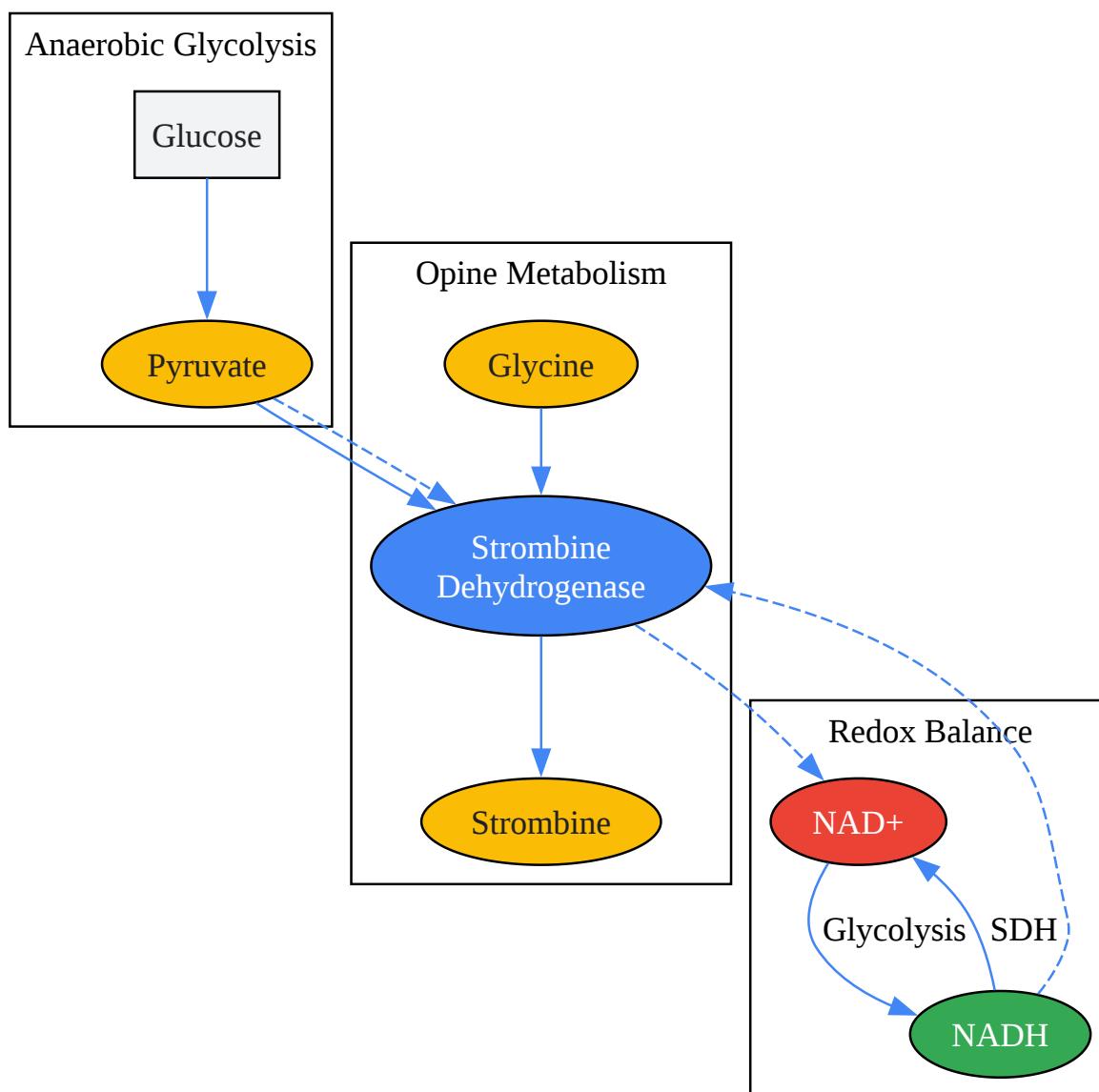
- $\Delta A/\text{min}$ is the change in absorbance per minute.
- ϵ is the molar extinction coefficient of NADH ($6.22 \text{ mM}^{-1}\text{cm}^{-1}$).
- l is the path length of the cuvette (typically 1 cm).
- Specific Activity: To determine the specific activity, divide the enzyme activity by the concentration of the protein in the enzyme solution (in mg/mL).

$$\text{Specific Activity } (\text{Units/mg}) = \text{Activity } (\text{Units/mL}) / [\text{Protein}] \text{ (mg/mL)}$$

Visualizations


Enzymatic Reaction of Strombine Dehydrogenase

[Click to download full resolution via product page](#)


Caption: The reversible enzymatic reaction catalyzed by **Strombine** Dehydrogenase.

Experimental Workflow for Strombine Dehydrogenase Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectrophotometric assay of **Strombine** Dehydrogenase.

Putative Metabolic Role of Strombine Dehydrogenase

[Click to download full resolution via product page](#)

Caption: Proposed role of **Strombine** Dehydrogenase in anaerobic metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strombine dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. EC 1.5.1.22 [iubmb.qmul.ac.uk]
- 3. Purification and kinetic characteristics of strombine dehydrogenase from the foot muscle of the hard clam (*Meretrix lusoria*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enzymatic Assay for Strombine Dehydrogenase Activity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152461#enzymatic-assay-for-strombine-dehydrogenase-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com